REACTION_CXSMILES
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[O:1]=[C:2]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=1)[C:3]([O:5]CC)=O.[NH2:19][CH2:20][CH:21]([OH:23])[CH3:22]>C(O)C>[OH:23][CH:21]([CH3:22])[CH2:20][NH:19][C:3](=[O:5])[C:2]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:16])([F:17])[F:18])[CH:10]=1)=[O:1]
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Name
|
|
Quantity
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73.2 g
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Type
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reactant
|
Smiles
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NCC(C)O
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Name
|
|
Quantity
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0.29 L
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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243.15 g
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Type
|
reactant
|
Smiles
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O=C(C(=O)OCC)NC1=CC(=CC=C1)C(F)(F)F
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Name
|
|
Quantity
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1.27 L
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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22.5 (± 2.5) °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for a further 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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The solvent was removed on a rotary evaporator
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Type
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DISSOLUTION
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Details
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the resulting white solid was dissolved in ethyl acetate (1.6 L)
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Type
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DISTILLATION
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Details
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The solution was reduced in volume by 80% by distillation at atmospheric pressure
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Type
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ADDITION
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Details
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Heptane (1.29 L) was then added
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Type
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CUSTOM
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Details
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the product precipitated
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Type
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TEMPERATURE
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Details
|
The mixture was cooled further to 0-5° C.
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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WASH
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Details
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the filter cake washed with heptane (0.24 L)
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Type
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CUSTOM
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Details
|
The damp product was dried at 50° C. for 16 hours in a vacuum oven
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Duration
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16 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CNC(C(=O)NC1=CC(=CC=C1)C(F)(F)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 227.88 g | |
YIELD: PERCENTYIELD | 84.3% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |